![molecular formula C11H18O4 B15254021 Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15254021.png)
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
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Overview
Description
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the dioxaspiro moiety and the ester functional group makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of 6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione with ethyl alcohol under acidic conditions. The reaction is carried out in a solvent such as tetrahydrofuran, and the mixture is stirred for a few hours. After the reaction is complete, the product is extracted using ethyl acetate and purified through recrystallization .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can optimize the reaction conditions, making the process more efficient and scalable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted esters or other functionalized derivatives
Scientific Research Applications
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active intermediates that interact with enzymes or receptors. The spirocyclic structure may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione
- Cyclopropane-1,1-dicarboxylic Acid cycl-Isopropylidene Ester
- 1,6-Dioxaspiro[2.5]octane
Uniqueness
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific ester functional group and spirocyclic structure, which confer distinct chemical properties and reactivity.
Biological Activity
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS: 1544375-49-6) is a compound with potential biological activities that merit detailed investigation. This article explores its chemical properties, biological activities, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₁₁H₁₈O₄
- Molecular Weight : 214.26 g/mol
- CAS Number : 1544375-49-6
This compound is characterized by its spiro structure, which may contribute to its unique biological properties.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit significant antioxidant properties. For instance, studies on dioxaspiro compounds have shown their capacity to scavenge free radicals effectively.
Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
---|---|---|
This compound | TBD | TBD |
Related compound A | 29.78 | 757.19 |
Related compound B | 28.08 | 2402.95 |
The exact IC50 values for this compound are yet to be determined; however, the potential for antioxidant activity is supported by structural analogs.
Antimicrobial Activity
The antimicrobial potential of similar spiro compounds has been documented in various studies. For example, certain derivatives have demonstrated effectiveness against a range of bacterial strains:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Bacillus subtilis | TBD |
These findings suggest that this compound could possess similar antimicrobial properties.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds related to this compound:
- Antitumor Properties : Research has indicated that spiro compounds can modulate pre-mRNA splicing and exhibit cytotoxic effects against cancer cell lines. For instance, a study reported that structural modifications in spiro compounds significantly influenced their cytotoxicity against various cancer cell lines .
- Bioactivity Profiling : A comprehensive bioactivity profiling of dioxaspiro compounds revealed their potential in various biological assays including antioxidant and antimicrobial tests .
- Synthesis and Optimization Studies : Synthesis methods for dioxaspiro compounds have been optimized to enhance yield and bioactivity . These advancements may facilitate further exploration of this compound in medicinal chemistry.
Properties
Molecular Formula |
C11H18O4 |
---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O4/c1-4-13-10(12)9-11(15-9)5-7(2)14-8(3)6-11/h7-9H,4-6H2,1-3H3 |
InChI Key |
CSQUZGOJFCWHSL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CC(OC(C2)C)C |
Origin of Product |
United States |
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